octahydropentalen-2-amine hydrochloride, Mixture of diastereomers
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Overview
Description
Octahydropentalen-2-amine hydrochloride, Mixture of diastereomers: is a chemical compound that consists of a mixture of stereoisomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalen-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of pentalene derivatives followed by amination. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the correct formation of the desired diastereomers.
Hydrogenation: Pentalene derivatives are subjected to hydrogenation using a palladium catalyst under high pressure and temperature to form octahydropentalene.
Amination: The hydrogenated product is then reacted with ammonia or amine derivatives to introduce the amine group, forming octahydropentalen-2-amine.
Hydrochloride Formation: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt, resulting in octahydropentalen-2-amine hydrochloride.
Industrial Production Methods
Industrial production of octahydropentalen-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to separate the diastereomers effectively.
Chemical Reactions Analysis
Types of Reactions
Octahydropentalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octahydropentalen-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of octahydropentalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octahydropentalen-2-amine: The non-hydrochloride form of the compound.
Hexahydro-1H-pentalen-2-amine: A structurally similar compound with fewer hydrogen atoms.
Decahydropentalen-2-amine: A more saturated analog with additional hydrogen atoms.
Uniqueness
Octahydropentalen-2-amine hydrochloride is unique due to its specific diastereomeric mixture, which can exhibit different physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2408971-51-5 |
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Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-6-2-1-3-7(6)5-8;/h6-8H,1-5,9H2;1H |
InChI Key |
AFKYEGGHXPWYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC2C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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